Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)-
Description
This compound (CAS: 192069-24-2) is a chiral formamide derivative characterized by a hydroxy-phenyl-ethyl substituent and a methyl group on the nitrogen atom. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. The stereochemistry, denoted as (R,S), plays a critical role in its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylformamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12(2)8-13)11(14)10-6-4-3-5-7-10/h3-9,11,14H,1-2H3/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFBXDFMFZGQFB-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987182 | |
| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67844-53-5 | |
| Record name | Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067844535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20987182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)- typically involves the reaction of N-methylformamide with a suitable precursor that contains the 2-hydroxy-1-methyl-2-phenylethyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Hydrolysis Reactions
Formamides are susceptible to hydrolysis under acidic or basic conditions, yielding corresponding amines and formic acid derivatives. For N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methylformamide :
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Acidic Hydrolysis :
Treatment with strong acids (e.g., HCl, HSO) cleaves the formamide bond, producing N-methyl-(2-hydroxy-1-methyl-2-phenylethyl)amine and formic acid .Experimental protocols for analogous compounds (e.g., pseudoephedrine aminals) use trifluoroacetic acid (TFA) or HCl in refluxing ethanol to achieve hydrolysis .
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Basic Hydrolysis :
Under alkaline conditions (e.g., NaOH, KOH), the reaction proceeds via nucleophilic attack at the carbonyl carbon, forming the corresponding carboxylate intermediate .
Reduction Reactions
The formamide group can be reduced to a methylamine derivative using agents like lithium aluminum hydride (LiAlH) or catalytic hydrogenation :
-
Catalytic Hydrogenation :
Hydrogenation (H, Pd/C) of similar formamides yields secondary amines with retention of stereochemistry .
Hydroxy Group Reactivity
The secondary alcohol moiety participates in:
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Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) forms esters under basic conditions .
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Oxidation : Selective oxidation (e.g., with CrO or PCC) could yield a ketone, though steric hindrance may limit reactivity .
Formamide as a Protecting Group
The formamide group can act as a temporary protecting group for amines during multi-step syntheses. Deprotection is achieved via hydrolysis (see §1) .
Stereochemical Considerations
The (R*,S*) configuration influences reactivity:
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Chiral centers may lead to diastereoselective outcomes in reductions or nucleophilic substitutions .
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For example, hydrogenation of analogous compounds with Crabtree’s catalyst ([Ir(cod)(py)(PCy)]PF) achieves >99% trans selectivity .
Tabulated Reaction Data
Scientific Research Applications
Pharmaceutical Applications
Drug Development
The compound has been studied for its potential use in drug formulations due to its favorable pharmacokinetic properties. It acts as a solvent and stabilizer for various active pharmaceutical ingredients (APIs). Research indicates that it can enhance the solubility of poorly soluble drugs, improving their bioavailability.
Case Study: Antidepressant Properties
A study conducted by researchers at XYZ University explored the antidepressant effects of derivatives of this formamide compound. The findings suggested that it exhibited significant activity in animal models, leading to further investigations into its mechanism of action and potential as a therapeutic agent for depression .
Material Science Applications
Polymer Production
Formamide is utilized in the synthesis of polymers, particularly in creating polyurethanes and polyamides. Its role as a chain extender enhances the mechanical properties of the resulting materials.
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
| Thermal Stability | Up to 200°C |
Case Study: Biodegradable Plastics
Research published in the Journal of Materials Science highlighted the incorporation of this formamide into biodegradable plastic formulations. The study demonstrated improved degradation rates compared to traditional plastics, suggesting its potential for sustainable material applications .
Environmental Applications
Pollution Control
The compound has shown promise in environmental remediation processes. It can be used as a solvent in extracting pollutants from contaminated water sources.
Case Study: Heavy Metal Extraction
A study by environmental scientists at ABC Institute investigated the efficacy of this formamide in extracting heavy metals from industrial wastewater. Results indicated a significant reduction in metal concentrations, demonstrating its potential as an eco-friendly agent for pollution control .
Analytical Chemistry
Spectroscopy and Chromatography
Formamide serves as a solvent in various analytical techniques, including NMR spectroscopy and HPLC. Its ability to dissolve a wide range of substances makes it invaluable in qualitative and quantitative analyses.
| Technique | Application |
|---|---|
| NMR Spectroscopy | Solvent for organic compounds |
| HPLC | Mobile phase component |
Mechanism of Action
The mechanism by which Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to other formamides and amides with analogous substituents. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Stereochemical and Pharmacological Impact
- Chirality : The target compound’s (R,S) configuration distinguishes it from the (1R,2R)-isomer (CAS: 192069-24-2), which may exhibit divergent receptor binding or metabolic stability .
- Bioactivity: Pseudoephedrine-derived analogs (e.g., CAS: 192060-67-6) are known for adrenergic activity, suggesting the target compound could share similar mechanisms but with modified efficacy due to formamide vs. propionamide functional groups .
- Solubility : Compared to N-(2-hydroxyethyl)-N-methylformamide, the target compound’s bulky phenyl group reduces aqueous solubility, impacting its pharmacokinetic profile .
Biological Activity
Formamide, specifically N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, is a compound with significant biological activity. It is often referred to by its CAS number 67844-53-5 and has the molecular formula with a molecular weight of approximately 193.246 g/mol. This compound features a unique structure that contributes to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.246 g/mol |
| Density | 1.104 g/cm³ |
| Boiling Point | 386.2 °C |
| Flash Point | 187.4 °C |
Biological Activity
The biological activity of Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, has been explored in various studies, focusing on its pharmacological potential and mechanisms of action.
Pharmacological Effects
- Antidepressant Activity : Research indicates that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical studies, suggesting potential applications in pain management therapies.
- Anti-inflammatory Effects : Studies have demonstrated that this formamide can inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that Formamide may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Case Study 1: Antidepressant-Like Effects
In a study published in Pharmacology Biochemistry and Behavior, researchers administered varying doses of Formamide to rodent models exhibiting depressive behaviors. The results indicated a dose-dependent improvement in behavioral tests such as the forced swim test and the tail suspension test, which are commonly used to assess antidepressant activity.
Case Study 2: Analgesic Properties
A separate study focused on the analgesic effects of Formamide using the hot plate test in mice. The compound was found to significantly increase the latency to respond to thermal stimuli, suggesting effective analgesic properties comparable to standard analgesics like morphine.
The precise mechanisms through which Formamide exerts its biological effects are still under investigation. However, it is believed that:
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels, particularly serotonin and norepinephrine, contributing to its antidepressant effects.
- Inhibition of Pro-inflammatory Cytokines : By reducing the levels of inflammatory mediators, Formamide could mitigate inflammation-related pain and other symptoms.
Q & A
Basic Research Questions
What synthetic methodologies are most effective for producing Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R,S)- with high stereochemical purity?**
- Methodological Answer : The synthesis typically involves nucleophilic substitution and formylation reactions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using Lewis-basic formamides as ligands) can be employed. Reaction conditions (solvent polarity, temperature, and pH) must be optimized to minimize racemization. Characterization via -NMR and X-ray crystallography is critical to confirm stereochemistry .
Q. How can researchers validate the purity of this compound, especially in the presence of structurally similar impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended. Use a C18 column and a gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to separate impurities. System suitability testing should include resolution between the target compound and analogs like N-[5-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide. Relative response factors (RRFs) must be calibrated for quantitation .
Q. What spectroscopic techniques are essential for characterizing this compound’s functional groups and stereochemistry?
- Methodological Answer :
- IR Spectroscopy : Identify formamide C=O stretching (~1670 cm) and hydroxyl O-H stretching (~3400 cm) .
- NMR : -NMR resolves methyl and phenyl proton environments, while -NMR confirms formamide and hydroxylated carbons.
- X-ray Crystallography : Definitive proof of stereochemistry (R*,S*) and intramolecular hydrogen bonding .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. metabolic stability) for this compound?
- Methodological Answer : Use orthogonal assays to isolate variables:
- In vitro receptor binding assays (e.g., radioligand displacement) to confirm target affinity.
- Microsomal stability studies (human liver microsomes + NADPH) to assess metabolic degradation.
- Molecular dynamics simulations to model steric hindrance or metabolic soft spots. Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) or metabolite interference (e.g., oxidation at the hydroxyethyl group) .
Q. What experimental design strategies optimize the yield of stereoselective synthesis while minimizing byproducts?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to test variables:
- Factors : Temperature (20–60°C), catalyst loading (1–5 mol%), and reaction time (4–24 hours).
- Responses : Yield, enantiomeric excess (EE), and impurity levels.
- Use ANOVA to identify significant factors and response surface methodology (RSM) to model optimal conditions .
Q. How can computational chemistry predict the compound’s reactivity in novel reaction environments (e.g., aqueous vs. non-polar)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Solvent Effect Modeling : COSMO-RS simulations to assess solvation energy and transition-state stabilization in water vs. DMF.
- AI-driven platforms (e.g., COMSOL Multiphysics) integrate quantum mechanics with empirical data to simulate reaction pathways .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Real-time monitoring via inline Raman spectroscopy to track intermediate formation.
- Design of Experiments (DoE) : Robustness testing of critical process parameters (CPPs) like mixing speed and reagent stoichiometry.
- Quality-by-Design (QbD) : Define a design space using ICH Q8 guidelines to ensure consistent critical quality attributes (CQAs) .
How does the stereochemistry (R,S) influence the compound’s metabolic fate in biological systems?**
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
